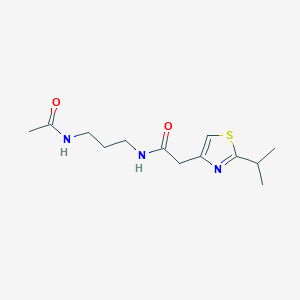
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PF-04995274 and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide involves its binding to the NOP receptor. This binding results in the inhibition of the downstream signaling pathways, leading to the modulation of pain and stress responses.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide has significant effects on the biochemical and physiological processes in the body. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to changes in mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high selectivity and potency for the NOP receptor. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide. These include the development of more selective and potent NOP receptor antagonists, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its potential use as a tool in neuroscience research.
Conclusion:
In conclusion, 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has significant potential in the field of neuroscience. Its selective antagonism of the NOP receptor makes it a promising candidate for the treatment of pain, stress, anxiety, and depression. Further studies are needed to determine its long-term effects and potential applications in other fields.
Synthesemethoden
The synthesis of 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide involves several steps. The initial step involves the reaction of 1-(4-fluorophenyl)piperazine with 2-chloropyrimidine to form N-(4-fluorophenyl)-1-(pyrimidin-2-yl)piperazine. This intermediate is then reacted with 4-chloro-1H-pyrazole-5-carboxamide to form the final product.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in the regulation of pain and stress responses. This compound has also been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-14-4-2-13(3-5-14)17-16(12-23-25-17)18(27)24-15-6-10-26(11-7-15)19-21-8-1-9-22-19/h1-5,8-9,12,15H,6-7,10-11H2,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXBVKGJXFZTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)F)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)


![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)




